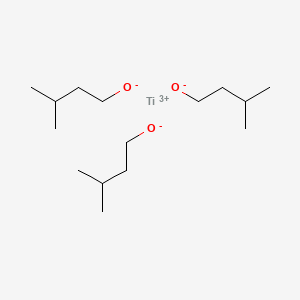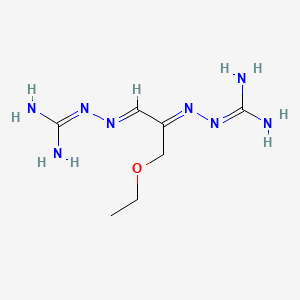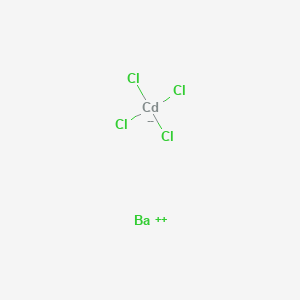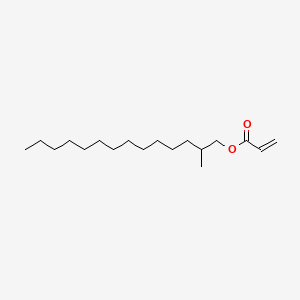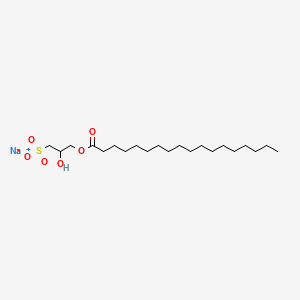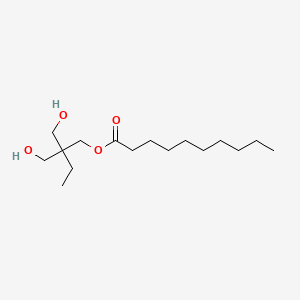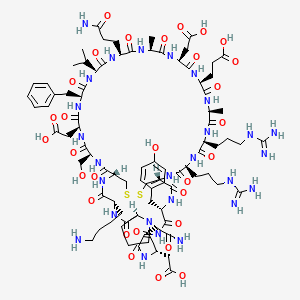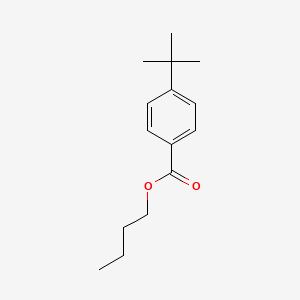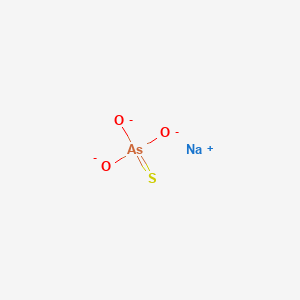
Arsenothioic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenothioic acid trisodium salt is an inorganic compound with the chemical formula Na₃AsS₃. It is a derivative of arsenic acid where sulfur atoms replace oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsenothioic acid trisodium salt can be synthesized through the reaction of arsenic trioxide (As₂O₃) with hydrogen sulfide (H₂S) in the presence of sodium hydroxide (NaOH). The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where arsenic trioxide is reacted with hydrogen sulfide gas in an alkaline medium. The process is carefully monitored to maintain optimal reaction conditions, including temperature, pressure, and pH levels, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Arsenothioic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic acid derivatives.
Reduction: It can be reduced to form arsenic trioxide.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Arsenothioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of arsenothioic acid trisodium salt involves its interaction with metal ions to form stable complexes. This property is particularly useful in applications such as heavy metal removal from wastewater. The compound’s ability to bind with metal ions is attributed to the presence of sulfur atoms, which have a high affinity for metals.
Comparison with Similar Compounds
Similar Compounds
- Arsenotetrathioic acid trisodium salt
- Arsenothioictrifluoride
- Arsenotriselenous acid
Comparison
Arsenothioic acid trisodium salt is unique due to its specific chemical structure and properties. Compared to similar compounds, it has a higher affinity for certain metal ions, making it more effective in applications such as heavy metal removal. Additionally, its stability and reactivity under various conditions make it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
17367-56-5 |
|---|---|
Molecular Formula |
AsNaO3S-2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
sodium;trioxido(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsH3O3S.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
InChI Key |
DSUKAXSAVMRMCA-UHFFFAOYSA-K |
Canonical SMILES |
[O-][As](=S)([O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



